molecular formula C15H22BBrN2O3 B14839908 4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine

4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine

Cat. No.: B14839908
M. Wt: 369.1 g/mol
InChI Key: FBAYDWMKISRHRD-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine is a complex organic compound that features a brominated pyridine ring and a morpholine moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formation of the Boronate Ester: The brominated pyridine is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the boronate ester.

    Coupling with Morpholine: Finally, the boronate ester is coupled with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Coupling Reactions: The boronate ester moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, while substitution reactions with amines yield aminated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .

Properties

Molecular Formula

C15H22BBrN2O3

Molecular Weight

369.1 g/mol

IUPAC Name

4-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C15H22BBrN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3

InChI Key

FBAYDWMKISRHRD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)Br

Origin of Product

United States

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